Cas no 38168-82-0 ((2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)])

(2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)] structure
38168-82-0 structure
Product Name:(2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)]
CAS-nummer:38168-82-0
MF:C3H8O10P2
MW:266.037143707275
CID:1488271
PubChem ID:439191
Update Time:2025-04-21

(2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)] Chemische en fysische eigenschappen

Naam en identificatie

    • (2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)]
    • 3-Phosphoglyceroyl-phosphate
    • 3-Phospho-D-glyceroyl-phosphate
    • 1,3-Biphosphoglycerate
    • 1,3-Diphosphateglycerate
    • 3-phospho-D-glyceroyl dihydrogen phosphate
    • (R)-2-Hydroxy-3-(phosphonooxy)-1-monoanhydride with phosphoric propanoic acid
    • Glycerate 1,3-bisphosphate
    • 13-DPG
    • Glyceric acid 1,3-biphosphate
    • 2-Hydroxy-3-(phosphonooxy)-Propanoate
    • 1,3-Diphosphoglycerate
    • 3-P-Glyceroyl-P
    • 2-Hydroxy-3-(phosphonooxy)-Propanoic acid
    • 3-Phosphoglyceroyl phosphate
    • 1,3-Biphosphoglyceric acid
    • Phosphoglyceroyl-P
    • 1,3-Bisphospho-D-glycerate
    • 3-Phospho-D-glyceroyl phosphate
    • 3-Phosphoglyceroyl-P
    • 1,3-Bis-phosphoglycerate
    • 1,3-Bisphosphoglycerate
    • Glycerate 1,3-Biphosphate
    • Glycerate 1,3-diphosphate
    • 2-Hydroxy-3-(phosphonooxy)-Propanoic acid 1-anhydride with phosphorate
    • P-Glyceroyl-P
    • 2-Hydroxy-3-(phosphonooxy)-Propanoic acid 1-anhydride with phosphoric acid
    • DPG
    • 3-phosphonato-D-glyceroyl phosphate tetraanion
    • (2R)-3-phospho-glyceroyl phosphate
    • Q27098334
    • phosphono (2R)-2-hydroxy-3-phosphonooxypropanoate
    • C00236
    • 38168-82-0
    • X15
    • (2R)-2-hydroxy-1-oxopropane-1,3-diyl bis(dihydrogen phosphate)
    • 1,3-bisphospho-d-glyceric acid
    • DTXSID101305707
    • 1,3-bisphosphoglyceric acid
    • CHEBI:16001
    • SCHEMBL4360927
    • D-Glycerate 1,3-diphosphate
    • Propanoic acid, 2-hydroxy-3-(phosphonooxy)-, 1-anhydride with phosphoric acid, (2R)-
    • Inchi: 1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11)/t2-/m1/s1
    • InChI-sleutel: LJQLQCAXBUHEAZ-UWTATZPHSA-N
    • LACHT: O[C@@H](C(OP(=O)(O)O)=O)COP(=O)(O)O

Berekende eigenschappen

  • Exacte massa: 265.95927044g/mol
  • Monoisotopische massa: 265.95927044g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 6
  • Complexiteit: 311
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.379
  • Topologisch pooloppervlak: 171Ų
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.